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molecular formula C9H10FNO2 B3369573 ethyl N-(2-fluorophenyl)carbamate CAS No. 2395-34-8

ethyl N-(2-fluorophenyl)carbamate

Cat. No. B3369573
M. Wt: 183.18 g/mol
InChI Key: YVIXKPDPDSXCBY-UHFFFAOYSA-N
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Patent
US05098462

Procedure details

To a solution of 2-fluoroaniline (11.1 g, 100.0 mmol) in 100 ml of dry ether cooled in an ice bath is added ethyl chloroformate (7.1 ml, 8.1 g, 75.0 mmol). After addition, the mixture is allowed to warm to RT and is stirred at RT for 3 hours. Then a 10% sodium hydroxide solution (54 ml, 2.8M, 150.0 mmol) is added, followed by another 7.1 ml of ethyl chloroformate. The mixture is stirred at RT for 3 hours, and is then poured into water and ether. The organic layer is separated, washed with 5% HCl and with brine, and dried. The solvent is removed to give ethyl N-(2-fluorophenyl)carbamate.
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
reactant
Reaction Step Three
Quantity
7.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:10]([O:12][CH2:13][CH3:14])=[O:11].[OH-].[Na+].O>CCOCC>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:10](=[O:11])[O:12][CH2:13][CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
54 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
7.1 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at RT for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
The mixture is stirred at RT for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with 5% HCl and with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent is removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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